Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a bromomethyl group attached to a phenyl ring, a cyano group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is facilitated by the presence of a base such as triethylamine, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethyl group, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the bromomethyl group.
Bases: Triethylamine is commonly used to facilitate reactions involving this compound.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It may be used in studies involving enzyme inhibition and other biochemical processes, although specific applications in biology are less documented.
Mechanism of Action
The mechanism of action for Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The cyano and ester groups can also participate in reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-2-(bromomethyl)propionate: Similar in structure but with different functional groups.
3-Bromomethylphenylboronic acid pinacol ester: Another bromomethyl-containing compound used in organic synthesis.
Uniqueness
Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of the bromomethyl group, cyano group, and ester group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
62546-50-3 |
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Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-7H,2,8H2,1H3 |
InChI Key |
LRYVHTSXQUCNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)CBr)C#N |
Origin of Product |
United States |
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